molecular formula C17H15NO4 B252834 N-(3-acetylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(3-acetylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B252834
M. Wt: 297.3 g/mol
InChI Key: YMSUWGGWDVEPFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BPAP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BPAP is a derivative of dioxin and has been shown to have a number of interesting properties that make it an attractive candidate for further study.

Mechanism of Action

The exact mechanism of action of N-(3-acetylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. Specifically, N-(3-acetylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to act as a partial agonist at the dopamine D2 receptor, which may be responsible for its ability to enhance cognitive function.
Biochemical and Physiological Effects:
In addition to its effects on the central nervous system, N-(3-acetylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to have a number of interesting biochemical and physiological effects. For example, it has been shown to have antioxidant properties and may be useful in the treatment of certain diseases that are associated with oxidative stress.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(3-acetylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its high potency and selectivity. This makes it an attractive candidate for use in a wide range of experimental settings. However, one limitation of N-(3-acetylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is that it can be difficult to work with due to its low solubility in water.

Future Directions

There are a number of potential future directions for research on N-(3-acetylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area where it may be particularly useful is in the development of new treatments for neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, N-(3-acetylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide may have applications in the development of new drugs for other diseases that are associated with oxidative stress. Further research is needed to fully understand the potential of N-(3-acetylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide and to explore its many possible applications.

Synthesis Methods

N-(3-acetylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be synthesized using a number of different methods, but one of the most common is the reaction of 3-acetylphenylboronic acid with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid chloride. This reaction produces N-(3-acetylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in high yields and with good purity.

Scientific Research Applications

N-(3-acetylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has a number of potential applications in scientific research. One area where it has been studied extensively is in the field of neuroscience. N-(3-acetylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have a number of interesting effects on the central nervous system, including the ability to increase dopamine release and enhance cognitive function.

properties

Product Name

N-(3-acetylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Molecular Formula

C17H15NO4

Molecular Weight

297.3 g/mol

IUPAC Name

N-(3-acetylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C17H15NO4/c1-11(19)12-3-2-4-14(9-12)18-17(20)13-5-6-15-16(10-13)22-8-7-21-15/h2-6,9-10H,7-8H2,1H3,(H,18,20)

InChI Key

YMSUWGGWDVEPFC-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)OCCO3

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)OCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.